4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine
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Overview
Description
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom in a six-membered ring. This compound is characterized by the presence of a but-3-yn-1-yl group and two methyl groups attached to the thiomorpholine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of but-3-yn-1-amine with 2,2-dimethylthiomorpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages in terms of process intensification, cost reduction, and waste minimization .
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the but-3-yn-1-yl group.
Oxidation Reactions: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the alkyne group, to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted thiomorpholines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Scientific Research Applications
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioorthogonal labeling agent due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of kinase inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins through nucleophilic substitution or click chemistry reactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The thiomorpholine ring and the but-3-yn-1-yl group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(But-3-yn-1-yl)morpholine: Similar structure but lacks the sulfur atom in the ring.
4-(But-3-yn-1-yl)-1,4-diazepane: Contains a seven-membered ring with nitrogen atoms.
4-(But-3-yn-1-yl)-1,4-thiazepane: Contains a seven-membered ring with sulfur and nitrogen atoms
Uniqueness
4-(But-3-yn-1-yl)-2,2-dimethylthiomorpholine is unique due to the presence of both the thiomorpholine ring and the but-3-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-but-3-ynyl-2,2-dimethylthiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMYJQKDTALHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1594967-93-7 |
Source
|
Record name | 4-(but-3-yn-1-yl)-2,2-dimethylthiomorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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